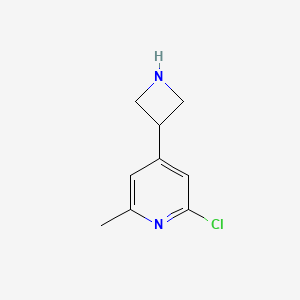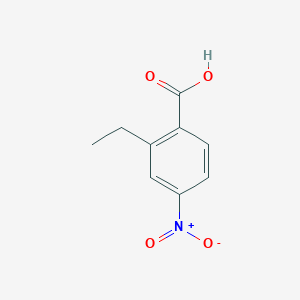
Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that features an imidazole ring, a methylamino group, and a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Alkylation: The imidazole ring is then alkylated with ethyl halide to introduce the ethyl group.
Amination: The resulting compound is reacted with methylamine to introduce the methylamino group.
Esterification: Finally, the compound is esterified with methanol to form the propanoate ester.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the imidazole ring or the ester group, potentially leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted imidazoles, amines, and alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for compounds targeting enzymes or receptors involving imidazole rings.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate: Lacks the ethyl group.
Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate: Has an ethyl ester instead of a methyl ester.
Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate: Has a methyl group instead of an ethyl group on the imidazole ring.
Uniqueness
Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is unique due to the specific combination of functional groups, which can influence its reactivity and potential applications. The presence of the ethyl group on the imidazole ring may affect its binding properties and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
methyl 3-(2-ethylimidazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-4-9-12-5-6-13(9)7-8(11-2)10(14)15-3/h5-6,8,11H,4,7H2,1-3H3 |
InChI-Schlüssel |
ODCCJIBLBBFOLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN1CC(C(=O)OC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)









